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Compound of Interest

Compound Name: (Rac)-BRDO0705

Cat. No.: B15620513

Introduction

BRDO0705 is a potent, first-in-class, and orally active inhibitor highly selective for Glycogen
Synthase Kinase 3a (GSK3a) over its paralog GSK3[3.[1][2][3] It demonstrates an IC50 of 66
nM for GSK3a, exhibiting approximately 8-fold greater selectivity compared to GSK3[ (IC50 of
515 nM).[2] This paralog-selectivity is a key feature, as dual inhibition of both GSK3a and
GSK3p is often associated with the stabilization of 3-catenin, leading to potential mechanism-
based toxicities and neoplastic concerns.[4][5] In contrast, BRDO705's selective inhibition of
GSK3a does not lead to the stabilization or nuclear translocation of 3-catenin at efficacious
concentrations.[3]

These characteristics make BRD0705 a valuable research tool for dissecting the distinct
biological roles of GSK3a and for therapeutic exploration in various disease models. In animal
studies, BRD0O705 has been investigated for its potential in treating acute myeloid leukemia
(AML), neurological disorders like CTNNB1 syndrome and Fragile X syndrome, and in the field
of stem cell biology.[4][6][7][8] It is noted to be brain permeable, an important characteristic for
its use in neurological studies.[6]

Data Presentation: In Vivo Studies Summary

The following table summarizes quantitative data from various animal studies involving the
administration of BRDO705.
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Signaling Pathway and Experimental Workflow
Visualizations

The diagrams below illustrate the mechanism of action of BRD0O705 and a typical experimental

workflow for in vivo studies.
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Caption: BRDO705 selectively inhibits GSK3a, promoting AML cell differentiation without

affecting 3-catenin.
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Caption: A typical workflow for conducting animal studies with BRD0705 from acclimatization to
analysis.

Experimental Protocols
Protocol 1: Preparation of BRD0705 Formulation for In
Vivo Administration

This protocol describes the preparation of a common vehicle for BRD0O705 suitable for oral
gavage or intraperitoneal injection.[1][2] It is recommended to prepare the working solution
fresh on the day of use.[1]
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Materials:

BRDO0705 powder

e Dimethyl sulfoxide (DMSO)

e PEG300

e Tween-80

e Saline (0.9% NaCl)

« Sterile conical tubes

» Vortex mixer and/or sonicator
Procedure:

o Prepare Stock Solution: Prepare a concentrated stock solution of BRDO705 in DMSO. For
example, to achieve a final concentration of 7.5 mg/mL in the vehicle, a 75 mg/mL stock in
DMSO can be prepared.[1]

» Vehicle Preparation (for a 1 mL final volume): a. In a sterile conical tube, add 400 pL of
PEG300. b. Add 100 pL of the BRD0705 DMSO stock solution to the PEG300 and mix
thoroughly by vortexing until the solution is clear.[1] c. Add 50 pL of Tween-80 and mix again
until evenly distributed.[1] d. Add 450 pL of saline to bring the final volume to 1 mL.[1] e.
Vortex the final solution until it is a clear, homogenous solution. If precipitation occurs, gentle
heating and/or sonication can be used to aid dissolution.[1]

e Final Concentration Check: The final vehicle composition will be 10% DMSO, 40% PEG300,
5% Tween-80, and 45% Saline.[1] The final concentration of BRD0O705 in this example is 7.5
mg/mL. Adjust the initial stock concentration as needed based on the required final dosage.

Protocol 2: Administration of BRD0705 in an AML Mouse
Model
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This protocol is based on studies using NSG mice to evaluate the efficacy of BRD0O705 in
treating Acute Myeloid Leukemia.[1][2]

Animal Model:
o 8-week-old male NOD scid gamma (NSG) mice.[1]
Procedure:

e AML Cell Injection: Induce leukemia by injecting MLL-AF9 AML cells intravenously into the
mice.[1]

o Acclimatization and Grouping: Allow mice to recover and randomly assign them to a vehicle
control group and a BRDO705 treatment group.

e Drug Formulation: Prepare the BRD0O705 formulation as described in Protocol 1 to achieve a
dosing solution that can deliver 30 mg/kg in a suitable volume (e.g., 100-200 pL).

o Administration:
o Dosage: 30 mg/kg.[1][2]
o Route: Oral gavage.[1][2]
o Frequency: Twice daily.[1][2]

» Monitoring: Monitor mice daily for signs of distress, changes in body weight, and leukemia
progression.

o Endpoint: The primary endpoint is typically survival.[1][2] The study is concluded when mice
meet pre-defined humane endpoint criteria. Survival data is then analyzed (e.g., using
Kaplan-Meier curves).

Protocol 3: Administration of BRD0705 in a Neurological
Mouse Model

This protocol is adapted from a study investigating cognitive phenotypes in a mouse model of
CTNNB1 syndrome.[6]
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Animal Model:
e [3-cat het mice (Ctnnb1+/-) and wild-type littermate controls, 6-10 weeks old.[6]
Procedure:

o Grouping: Randomly assign [3-cat het mice to a vehicle control group and a BRD0705
treatment group. Include a wild-type vehicle group for comparison.

e Drug Formulation: Prepare the BRD0O705 formulation as described in Protocol 1. The
brain/plasma ratio of BRDO705 is reported as 0.16, and at a 30 mg/kg dose, the compound
IS present in the brain at a concentration above its IC50 for at least 4 hours.[6]

e Administration:
o Dosage: 30 mg/kg.[6]
o Route: Intraperitoneal (IP) injection.[6]
o Frequency: Daily for 5 consecutive days.[6]

» Behavioral Testing: Conduct cognitive and behavioral tests (e.g., contextual fear
conditioning) starting 1 hour after the final injection.[6]

o Endpoint Analysis: Analyze behavioral data to assess cognitive function. Molecular analysis
of brain tissue (e.g., hippocampus) can be performed to measure target engagement or
downstream effects.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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